molecular formula C12H8O3S B8492762 5-benzoylthiophene-2-carboxylic Acid

5-benzoylthiophene-2-carboxylic Acid

Cat. No.: B8492762
M. Wt: 232.26 g/mol
InChI Key: HCJJWNVRPKKEDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-benzoylthiophene-2-carboxylic Acid is a useful research compound. Its molecular formula is C12H8O3S and its molecular weight is 232.26 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H8O3S

Molecular Weight

232.26 g/mol

IUPAC Name

5-benzoylthiophene-2-carboxylic acid

InChI

InChI=1S/C12H8O3S/c13-11(8-4-2-1-3-5-8)9-6-7-10(16-9)12(14)15/h1-7H,(H,14,15)

InChI Key

HCJJWNVRPKKEDM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(S2)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 1.6M solution of n-butyllithium in n-hexane (51.0 ml, 81.3 mmol) is added dropwise to diisopropylamine (11.6 ml, 82.2 mmol) in 150 ml of absolute THF at -70° C. After stirring at -70° C. for 15 minutes, thiophene-2-carboxylic acid (5.00 g, 39.0 mmol) is added and the mixture is held at -70° C. After 45 minutes benzonitrile (5.0 ml, 49 nunol) is added dropwise and the mixture is stirred at -70° C. for 90 minutes. After equilibration to room temperature, the reaction mixture is poured into 200 ml of water and subjected to extraction with 200 ml of ether, and this organic phase is discarded. The aqueous phase is adjusted to a pH of 2 using a 6N HCl solution and is subjected to extraction with 2×200 ml of ether. The combined organic phases are dried over magnesium sulfate and the solvent is distilled off. The residue is suspended in 50 ml of 6N HCl solution and the suspension is heated at 80° C. for one hour. The precipitated crystals are filtered off and dried under vacuum overnight.
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51 mL
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11.6 mL
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150 mL
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5 g
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200 mL
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5 mL
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